molecular formula C5H8Br2O B130603 1,5-Dibromopentan-3-one CAS No. 140200-76-6

1,5-Dibromopentan-3-one

Cat. No. B130603
M. Wt: 243.92 g/mol
InChI Key: JVWRMAONKJMECW-UHFFFAOYSA-N
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Description

1,5-Dibromopentan-3-one is a chemical compound that serves as an intermediate in the synthesis of various heterocyclic compounds, including those with potential applications in liquid crystal technology. The compound is characterized by the presence of two bromine atoms and a ketone group within a five-carbon chain.

Synthesis Analysis

The synthesis of 1,5-dibromopentan-3-one and its derivatives has been explored through different routes. One approach involves the preparation of 3-substituted 1,5-dibromopentanes as precursors to heteracyclohexanes. These dibromides can be obtained from 3-substituted 1,5-pentanediols or 4-substituted tetrahydropyrans, with the latter being derived from tetrahydro-4H-pyran-4-one . Another method includes the treatment of 1,5-dibromopentane derivatives with silver nitrate to yield tetrahydropyran derivatives with electron-withdrawing groups at the alpha position to the oxygen atom .

Molecular Structure Analysis

The molecular structure and conformation of 1,5-dibromopentan-3-one and related compounds have been studied using vibrational spectroscopy. The Raman and IR spectra of 1,5-dibromopentanes have been measured, and the molecular conformations have been analyzed. In the solid state, 1,5-dibromopentane assumes an all-trans form, which is determined by normal coordinate calculations using a consistent set of force constants . Additionally, the vibrational analysis of 1,4-dibromopentane, a related compound, suggests the existence of multiple conformers in the liquid and amorphous solid states .

Chemical Reactions Analysis

The reactivity of 1,5-dibromopentan-3-one in chemical reactions has been demonstrated in the synthesis of sulfonium zwitterions from dibromides . Furthermore, the electrochemical reduction of 1,5-dibromopentanes at carbon cathodes in dimethylformamide has been studied, revealing that cyclopentane can be produced through intramolecular cyclization of an electrogenerated carbanion. This process also yields various other compounds depending on the specific dihalopentane and reaction conditions10.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,5-dibromopentan-3-one and its analogs have been investigated. Thermodynamic and acoustic properties, such as the speed of sound, densities, heat capacities, thermal expansion, and compressibilities, have been measured for 1,5-dibromopentane. These properties are reported as functions of temperature and pressure, providing valuable data for understanding the behavior of the compound under various conditions . The conformational preferences of dibromopentanes have also been studied, revealing that certain substituents can influence the conformational equilibria, which is important for understanding the reactivity and properties of these molecules .

Scientific Research Applications

1. Intermediate in the Preparation of Liquid Crystalline Derivatives

1,5-Dibromopentan-3-one serves as an important intermediate in preparing liquid crystalline derivatives containing 6-membered heterocyclic rings. Dibromides containing simple alkyl and complex fragments are prepared from precursors like 3-substituted 1,5-pentanediols or tetrahydropyrans. These compounds have applications in the field of materials science and chemistry (Ringstrand et al., 2011).

2. Formation of Tetrahydropyran Derivatives

1,5-Dibromopentan-3-one is utilized in synthesizing tetrahydropyran derivatives with α-electron-withdrawing substituents. These derivatives are formed by treating 1,5-dibromopentane derivatives, which have electron-withdrawing groups, with silver nitrate (Mitani et al., 1987).

3. Synthesis of Cyclopentane Derivatives

Electrochemical reduction of 1,5-dibromopentane derivatives leads to the formation of cyclopentane derivatives. These compounds find applications in various chemical synthesis processes (Mitani et al., 1986).

4. Thermodynamic and Acoustic Properties

Studies on the thermodynamic and acoustic properties of 1,5-dibromopentan-3-one involve measuring speed of sound and density in the liquid state, which is valuable for understanding its physical and chemical behavior under different conditions (Chorążewski & Skrzypek, 2010).

5. Crystal Structure Analysis

The crystal structure of 1,5-dibromopentan-3-one, especially in reaction intermediates, provides insights into halogen-hydrogen bonding and molecular interactions. Such studies are crucial in the field of crystallography and material science (Mulrooney et al., 2021).

6. Synthesis of Organometallic Reagents

1,5-Dibromopentan-3-one is used in the synthesis of chiral organometallic reagents. These reagents are important in stereoselective synthesis and have applications in developing pharmaceuticals and fine chemicals (Hoffmann et al., 1992).

Safety And Hazards

The compound is classified under GHS07 and has a signal word of 'Warning’ . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Relevant Papers The paper “The preparation of 3-substituted-1,5-dibromopentanes as precursors to heteracyclohexanes” discusses the synthesis of 1,5-Dibromopentan-3-one .

properties

IUPAC Name

1,5-dibromopentan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8Br2O/c6-3-1-5(8)2-4-7/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVWRMAONKJMECW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)C(=O)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50456679
Record name 1,5-dibromopentan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50456679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Dibromopentan-3-one

CAS RN

140200-76-6
Record name 1,5-dibromopentan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50456679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
R Gleiter, M Ramming, H Weigl, V Wolfart… - Liebigs …, 1997 - Wiley Online Library
The following 14‐membered ring diynes have been synthesized: cyclotetradeca‐4,11‐diynone (4), cyclotetradeca‐4,11‐diyne‐1,8‐dione (6), the corresponding exomethylene …
SE Denmark, LR Marcin - The Journal of Organic Chemistry, 1997 - ACS Publications
An efficient, total synthesis of the Sceletium alkaloid (−)-mesembrine is accomplished in seven steps and 19% yield from a functionalized nitroalkene (itself prepared in six steps and 34…
Number of citations: 117 pubs.acs.org
MA Perry, RR Hill, SD Rychnovsky - Organic letters, 2013 - ACS Publications
A variety of spirocyclic heterocycles have been constructed by a double-alkylation and reductive cyclization approach utilizing α-heteroatom nitriles as trianion synthons. The method …
Number of citations: 27 pubs.acs.org
OG Kulinkovich, A de Meijere - Chemical Reviews, 2000 - ACS Publications
Among the wide variety of organometallic compounds, the relatively cheap and safely handled nontransition-metal derivatives, in particular organolithium, organomagnesium, …
Number of citations: 489 pubs.acs.org
H Nambu, T Tamura, T Yakura - The Journal of Organic Chemistry, 2019 - ACS Publications
A concise formal synthesis of (±)-aspidospermidine via Stork’s intermediate, which could be used as a divergent synthesis of Aspidosperma alkaloids, was achieved by employing a ring…
Number of citations: 15 pubs.acs.org
J Rickerby, M Vallet, G Bernardinelli… - … A European Journal, 2007 - Wiley Online Library
Ruthenium–Lewis Acid Catalyzed Asymmetric Diels–Alder Reactions between Dienes and α,β‐Unsaturated Ketones - Rickerby - 2007 - Chemistry – A European Journal - Wiley …

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